(9R,12R)-9,12-dimethyl-8,13-dioxa-3,18-diazatricyclo[12.4.0.02,7]octadeca-1(14),2(7),3,5,15,17-hexaene
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Overview
Description
(6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydro-[1,6]dioxecino[3,2-b:4,5-b’]dipyridine is a complex organic compound with a unique structure that includes a dioxecine ring fused with dipyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydro-[1,6]dioxecino[3,2-b:4,5-b’]dipyridine typically involves multi-step organic reactions. The process begins with the preparation of the dioxecine ring, followed by the introduction of the dipyridine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydro-[1,6]dioxecino[3,2-b:4,5-b’]dipyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydro-[1,6]dioxecino[3,2-b:4,5-b’]dipyridine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be used in the study of enzyme interactions and as a probe for investigating biological pathways. Its structural features allow it to interact with various biomolecules, making it useful in biochemical research.
Medicine
In medicine, (6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydro-[1,6]dioxecino[3,2-b:4,5-b’]dipyridine has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed for drug development.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its structural characteristics make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of (6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydro-[1,6]dioxecino[3,2-b:4,5-b’]dipyridine involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
(6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydro-[1,6]dioxecino[3,2-b4,5-b’]dipyridine: shares similarities with other dioxecine and dipyridine derivatives.
Dioxecine derivatives: These compounds have similar ring structures but may differ in the substituents attached to the ring.
Dipyridine derivatives: These compounds have similar nitrogen-containing rings but may vary in the functional groups attached to the rings.
Uniqueness
The uniqueness of (6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydro-[1,6]dioxecino[3,2-b:4,5-b’]dipyridine lies in its specific combination of dioxecine and dipyridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(9R,12R)-9,12-dimethyl-8,13-dioxa-3,18-diazatricyclo[12.4.0.02,7]octadeca-1(14),2(7),3,5,15,17-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-7-8-12(2)20-14-6-4-10-18-16(14)15-13(19-11)5-3-9-17-15/h3-6,9-12H,7-8H2,1-2H3/t11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRCANAXXJTXQL-VXGBXAGGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC2=C(C3=C(O1)C=CC=N3)N=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](OC2=C(C3=C(O1)C=CC=N3)N=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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